cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 851802-09-0
VCID: VC4209729
InChI: InChI=1S/C17H21N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h6-9,14H,1-5,10-12H2
SMILES: C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.43

cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851802-09-0

Cat. No.: VC4209729

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone - 851802-09-0

Specification

CAS No. 851802-09-0
Molecular Formula C17H21N3O3S
Molecular Weight 347.43
IUPAC Name cyclohexyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C17H21N3O3S/c21-16(14-4-2-1-3-5-14)19-11-10-18-17(19)24-12-13-6-8-15(9-7-13)20(22)23/h6-9,14H,1-5,10-12H2
Standard InChI Key GAPKJWGRHVXUKD-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound with a unique molecular structure that integrates various functional groups, including an imidazole ring and a nitro group. This compound is classified under organic chemistry as a member of the imidazole derivatives, which are notable for their diverse biological activities and applications in pharmaceuticals.

Synthesis and Chemical Reactions

The synthesis of cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves several intricate steps, which can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Synthesis Steps

  • Starting Materials: The synthesis often begins with the preparation of the imidazole core and the nitrobenzyl group.

  • Coupling Reaction: The imidazole and nitrobenzyl components are coupled through a thioether linkage.

  • Cyclohexyl Group Introduction: The cyclohexyl group is introduced to form the final compound.

Mechanism of Action and Biological Applications

The mechanism of action for cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific biological targets. This interaction profile suggests potential applications in pharmacology, particularly as a lead compound for drug development targeting specific enzyme pathways.

Potential Biological Targets

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease pathways.

  • Receptor Modulation: It could modulate receptors to influence signaling pathways and physiological responses.

Scientific Applications

Cyclohexyl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific applications, primarily in non-human research settings, particularly in the fields of medicinal chemistry and drug development.

Research Areas

  • Medicinal Chemistry: The compound is used as a lead for developing new drugs.

  • Drug Development: It is involved in targeting specific biological pathways for therapeutic effects.

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